2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione
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Overview
Description
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . It is an anthraquinone derivative, specifically identified as 3,5-dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone . This compound has been isolated from the root of Damnacanthus subspinosus Hand-Mazz (Rubiaceae) and has shown activity against Hela cells in culture .
Preparation Methods
The preparation of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves synthetic routes that typically include the use of UV, IR, NMR, and MS analyses for structure determination . The exact synthetic routes and reaction conditions are not widely documented, but the compound’s structure suggests that it can be synthesized through the functionalization of anthraquinone derivatives. Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The ethoxymethyl and methoxy groups can undergo substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives.
Biology: The compound has shown activity against Hela cells, indicating potential use in cancer research.
Medicine: Its biological activity suggests potential therapeutic applications, although further research is needed.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s anthraquinone core allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cell death. This mechanism is particularly relevant in its activity against cancer cells, such as Hela cells .
Comparison with Similar Compounds
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Damnacanthal: Another anthraquinone derivative with similar biological activities.
Emodin: Known for its anti-inflammatory and anticancer properties.
Aloe-emodin: Found in aloe vera, with laxative and anticancer effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)16(21)9-5-4-6-12(19)14(9)17(10)22/h4-7,19-20H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLDKOSNBQSKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146162 |
Source
|
Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-44-1 |
Source
|
Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103956441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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